2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate
Description
2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with a piperidin-1-yl group at the 2-position and a 4-(N,N-dimethylsulfamoyl)benzoate ester at the 6-position.
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-6-15(7-10-17)20(25)28-16-8-11-18-19(14-16)29-21(22-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAXVPNYRBFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring and piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Anticancer Potential
Compounds 7q–7t were screened against cancer cell lines (HepG2, HeLa, HCT116), showing moderate to high activity . Additionally, nanoparticles like CB-NPs (), which incorporate benzothiazole derivatives, demonstrate prolonged circulation and vascular targeting, suggesting that the target compound could benefit from similar delivery strategies .
Antimicrobial Activity
In , triazole and oxadiazole derivatives derived from a piperidin-containing precursor exhibited activity against Bacillus subtilis and Escherichia coli . The target compound’s dimethylsulfamoyl group, a known pharmacophore in sulfonamide antibiotics, may confer antimicrobial properties, though its efficacy would depend on substituent positioning and steric effects.
Substituent Effects on Activity
- Piperidin vs. Pyridin Groups : Piperidin’s flexibility and basicity may enhance binding to biological targets compared to rigid chloropyridin groups in 7q–7r .
- Sulfamoyl vs. Benzamide Groups : The dimethylsulfamoyl moiety could improve solubility and metabolic stability relative to the benzamide groups in 7q–7t , which are prone to enzymatic hydrolysis .
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential pharmacological applications. This compound combines a benzothiazole ring , a piperidine moiety , and a dimethylsulfamoyl benzoate group , making it a versatile candidate for various biological activities, particularly in anti-inflammatory and antimicrobial contexts.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation. By inhibiting COX activity, this compound effectively reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent:
- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in experimental models. This suggests its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives with similar structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for further development as an antimicrobial agent.
Research Findings and Case Studies
Research on this compound has yielded promising results:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Efficacy
In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a significant decrease in edema and inflammatory cytokines compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Case Study: Antimicrobial Efficacy
A series of tests were conducted against various bacterial strains, revealing that the compound exhibited low micromolar minimal inhibitory concentrations (MIC), making it effective against resistant strains .
The synthesis of this compound typically involves multi-step reactions starting from substituted 2-amino benzothiazoles. The final product is obtained through coupling reactions and subsequent modifications to enhance its biological properties .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities. Similar compounds lack either the piperidine or benzothiazole moiety, which may limit their therapeutic potential.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol | Lacks dimethylsulfamoyl group | Limited anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Similar core structure | Moderate antibacterial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
